N,N-Dipropylpyridin-4-Amine

Catalog No.
S802901
CAS No.
69008-70-4
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dipropylpyridin-4-Amine

CAS Number

69008-70-4

Product Name

N,N-Dipropylpyridin-4-Amine

IUPAC Name

N,N-dipropylpyridin-4-amine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

QERPFDRCBSOYMF-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=CC=NC=C1

Canonical SMILES

CCCN(CCC)C1=CC=NC=C1

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This represents a green alternative to traditional solvents in organic synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of indoles was facilitated by the use of DMAP-based ionic liquids as catalysts, requiring only minimal catalyst loading (0.2 equiv. for Fischer indole synthesis) . In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .

Thorough Summary of the Results or Outcomes Obtained

The use of DMAP-based ionic liquids as catalysts resulted in the efficient synthesis of indoles and 1H-tetrazoles . Thermal studies of DMAP-ILs have also been carried out to determine their stability for temperature-dependent reactions .

Specific Scientific Field

Organic Synthesis

Comprehensive and Detailed Summary of the Application

DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This represents a green alternative to traditional solvents in organic synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of indoles was facilitated by the use of DMAP-based ionic liquids as catalysts, requiring only minimal catalyst loading (0.2 equiv. for Fischer indole synthesis) . In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .

Thorough Summary of the Results or Outcomes Obtained

The use of DMAP-based ionic liquids as catalysts resulted in the efficient synthesis of indoles and 1H-tetrazoles . Thermal studies of DMAP-ILs have also been carried out to determine their stability for temperature-dependent reactions .

N,N-Dipropylpyridin-4-amine is an organic compound with the molecular formula C11H18N2C_{11}H_{18}N_2 and a molecular weight of approximately 178.27 g/mol. This compound features a pyridine ring substituted with two propyl groups and an amino group at the fourth position of the pyridine. Its structure contributes to its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in different derivatives.
  • Reactivity with Electrophiles: The nitrogen atom in the amino group can act as a nucleophile, reacting with electrophiles to form new compounds.

Common reagents used in these reactions include sodium methoxide for substitution and potassium permanganate for oxidation .

N,N-Dipropylpyridin-4-amine exhibits biological activity that makes it relevant in pharmacological research. It has shown potential as an inhibitor of certain enzymes and may interact with various receptors. The presence of the dipropyl substituents influences its pharmacokinetic properties, potentially enhancing its binding affinity to biological targets. Such interactions are crucial for understanding its mechanism of action in therapeutic applications .

The synthesis of N,N-Dipropylpyridin-4-amine typically involves:

  • Starting Material: The synthesis often begins with 4-chloropyridine or 4-pyridylamine.
  • Alkylation Reaction: The chlorinated or amine precursor is reacted with dipropylamine in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
  • Reaction Conditions: The reaction is usually carried out under controlled temperatures (around 110°C) for optimal yield and purity .

This method can be scaled up for industrial production, employing continuous flow processes to enhance efficiency.

N,N-Dipropylpyridin-4-amine has diverse applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its biological activity makes it a candidate for drug development, particularly in studies focusing on enzyme inhibition and receptor interactions.
  • Industrial Use: This compound is utilized in the production of specialty chemicals and intermediates, contributing to various chemical manufacturing processes .

Studies on N,N-Dipropylpyridin-4-amine have focused on its interactions with biological targets. These include enzyme inhibition assays and receptor binding studies, which help elucidate its potential therapeutic effects. The unique structural features provided by the dipropyl groups may enhance its selectivity and efficacy compared to other similar compounds .

N,N-Dipropylpyridin-4-amine can be compared with several related compounds:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-5-nitro-N,N-dipropylpyridin-2-amineContains nitro group at position 5Exhibits different reactivity due to nitro group
5-Bromo-N,N-dipropylpyridin-2-amineBrominated at position 5Offers distinct electrophilic properties
6-Chloro-5-nitro-N,N-dimethylpyridin-2-amineDimethyl substitution instead of dipropylDifferent pharmacokinetic profile
6-Chloro-5-nitro-N,N-diethylpyridin-2-amineEthyl groups instead of propylVariations in solubility and reactivity

The uniqueness of N,N-Dipropylpyridin-4-amine lies in its specific substitution pattern, which influences both its chemical behavior and biological activity compared to these analogs .

XLogP3

2.8

Wikipedia

N,N-Dipropylpyridin-4-amine

Dates

Modify: 2023-08-15

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